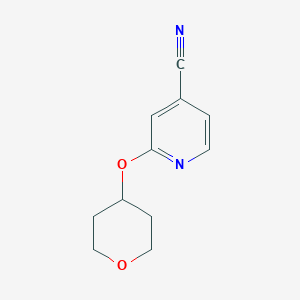

2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile

説明

BenchChem offers high-quality 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(oxan-4-yloxy)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-8-9-1-4-13-11(7-9)15-10-2-5-14-6-3-10/h1,4,7,10H,2-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUJTQREWSXKQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Potential Applications of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile. As a molecule incorporating both a tetrahydropyran ring and a functionalized pyridine core, it represents a scaffold of significant interest in modern medicinal chemistry. The insights presented herein are grounded in established chemical principles and analysis of structurally related compounds, offering a robust framework for researchers exploring this and similar chemical entities.

Molecular Structure and Physicochemical Properties

2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is a heterocyclic compound featuring a tetrahydropyran ring linked via an ether bond to the 2-position of an isonicotinonitrile moiety. The presence of the nitrile group and the pyridine nitrogen atom, combined with the flexible, saturated tetrahydropyran ring, imparts a unique combination of electronic and steric properties to the molecule.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| Boiling Point | ~350-400 °C (decomposes) |

| Melting Point | ~80-100 °C |

| LogP | ~1.5 - 2.5 |

| Water Solubility | Low to moderate |

| Appearance | White to off-white solid |

Note: These values are estimations and should be confirmed by experimental analysis.

Synthesis and Reaction Mechanisms

The synthesis of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile can be approached through several established synthetic routes for forming aryl ethers. The choice of method will depend on the availability of starting materials, desired scale, and reaction efficiency. A common and reliable method is the Williamson ether synthesis.

Proposed Synthetic Pathway: Williamson Ether Synthesis

This pathway involves the reaction of the sodium salt of 2-hydroxyisonicotinonitrile with a suitable 4-substituted tetrahydropyran.

Caption: Proposed Williamson ether synthesis of the target molecule.

Experimental Protocol:

-

Salt Formation: To a solution of 2-hydroxyisonicotinonitrile in an anhydrous aprotic solvent (e.g., DMF or THF), add one equivalent of a strong base such as sodium hydride (NaH) portion-wise at 0 °C. The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.

-

Nucleophilic Substitution: To the freshly prepared sodium salt solution, add a solution of 4-bromotetrahydro-2H-pyran (or a tetrahydropyran with another suitable leaving group like a tosylate) in the same solvent.

-

Reaction Monitoring: The reaction is typically heated to 60-80 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

The use of an anhydrous aprotic solvent is critical to prevent the quenching of the strong base and the alkoxide intermediate.

-

A strong base like NaH is necessary to fully deprotonate the hydroxyl group of the pyridine, creating a potent nucleophile.

-

The choice of a good leaving group on the tetrahydropyran (e.g., Br, I, OTs) is essential for an efficient Sₙ2 reaction.

Spectroscopic Characterization

The structural elucidation of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile would rely on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons of the pyridine ring (doublets and triplets in the δ 7.0-8.5 ppm region). - A multiplet for the methine proton on the tetrahydropyran ring attached to the oxygen (δ 4.5-5.0 ppm). - Multiplets for the methylene protons of the tetrahydropyran ring (δ 1.5-2.2 and 3.5-4.0 ppm). |

| ¹³C NMR | - Carbon of the nitrile group (δ 115-120 ppm). - Aromatic carbons of the pyridine ring (δ 110-160 ppm). - Methine carbon of the tetrahydropyran ring attached to the oxygen (δ 65-75 ppm). - Methylene carbons of the tetrahydropyran ring (δ 30-40 and 60-70 ppm). |

| IR | - A sharp, strong absorption for the C≡N stretch (~2230 cm⁻¹). - C-O-C stretching vibrations for the ether linkage (~1250 and 1050 cm⁻¹). - Aromatic C-H and C=C/C=N stretching vibrations. |

| Mass Spec (ESI+) | - A prominent [M+H]⁺ ion at m/z 205.10. |

Potential Applications in Drug Discovery

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, often incorporated to improve physicochemical properties such as solubility and metabolic stability. Pyridine derivatives are also a cornerstone of many pharmaceuticals due to their ability to engage in hydrogen bonding and other key interactions with biological targets.[1]

Derivatives of 4H-pyran have shown a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.[1] The isonicotinonitrile group is a versatile functional group that can act as a hydrogen bond acceptor or be further elaborated into other functionalities.

Given the structural motifs present in 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile, it is plausible that this compound could exhibit activity in several therapeutic areas:

-

Kinase Inhibition: Many kinase inhibitors incorporate a substituted pyridine ring to interact with the hinge region of the ATP binding site. The tetrahydropyran moiety could occupy a hydrophobic pocket and improve pharmacokinetic properties.[2]

-

Anticancer Agents: The pyran nucleus is found in numerous compounds with cytotoxic activity against various cancer cell lines.[3]

-

CNS Disorders: The ability of the pyridine nitrogen to act as a hydrogen bond acceptor makes it a common feature in ligands for central nervous system (CNS) targets.

Caption: Potential therapeutic applications of the target molecule.

Safety and Handling

As with any novel chemical compound, 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

A full safety data sheet (SDS) should be consulted once available.

Conclusion

2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is a molecule with significant potential in the field of drug discovery. While specific experimental data is limited, this guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications. The combination of the privileged tetrahydropyran scaffold and the versatile isonicotinonitrile-substituted pyridine ring makes it an attractive candidate for further investigation as a modulator of various biological targets. Researchers are encouraged to use the provided protocols and predictions as a starting point for their own experimental explorations.

References

- Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. PubMed.

- 3-((Tetrahydro-2H-pyran-4-yl)oxy)isonicotinonitrile. BLDpharm.

- Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central.

- Biological Activities of Alkaloids:

- anti-proliferative activities of 4h-pyran derivatives synthesized

- Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold.

Sources

An In-depth Technical Guide to 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, spectroscopic characterization, and its pivotal role as a structural motif and key building block in the development of novel therapeutics, particularly kinase inhibitors. This guide aims to equip researchers and drug development professionals with the essential knowledge to effectively utilize this compound in their research endeavors.

Introduction: The Convergence of Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of "privileged scaffolds" is a powerful approach to designing molecules with desirable pharmacokinetic and pharmacodynamic properties. 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is a prime example of such a molecule, integrating two key structural motifs: the tetrahydropyran (THP) ring and the isonicotinonitrile core.

The tetrahydropyran (THP) moiety is widely recognized as a "privileged scaffold" in medicinal chemistry.[1] Its saturated, non-planar ring structure offers a means to introduce three-dimensionality into otherwise flat molecules, which can enhance binding affinity and specificity to biological targets.[2] Furthermore, the ether linkage and the oxygen atom's ability to act as a hydrogen bond acceptor can improve a compound's aqueous solubility, metabolic stability, and overall absorption, distribution, metabolism, and excretion (ADME) profile.[1]

On the other hand, the isonicotinonitrile core , a substituted pyridine ring, is a versatile building block in the synthesis of a wide array of biologically active compounds, including kinase inhibitors.[3] The nitrile group can act as a hydrogen bond acceptor or be further elaborated into other functional groups, while the pyridine nitrogen offers a point for hydrogen bonding interactions with target proteins.

The strategic union of these two scaffolds in 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile creates a valuable intermediate for the synthesis of complex molecules with potentially enhanced drug-like properties. This guide will explore the fundamental aspects of this compound, providing a solid foundation for its application in drug discovery programs.

Chemical Identity and Properties

IUPAC Name: 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile

Synonyms: 2-(Oxan-4-yloxy)pyridine-4-carbonitrile

Molecular Structure:

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₂ | PubChem |

| Molecular Weight | 204.23 g/mol | PubChem |

| CAS Number | 1228670-33-3 | Vendor Data |

| Canonical SMILES | C1CC(OC2=NC=C(C=C2)C#N)CCO1 | PubChem |

| InChIKey | UQJCRHJZLCQVEE-UHFFFAOYSA-N | PubChem |

Synthesis and Mechanistic Insights

The most logical and widely employed method for the synthesis of 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of a pyridine ring activated by an electron-withdrawing group (the nitrile) and bearing a suitable leaving group at the 2-position.

The key starting materials for this synthesis are 2-chloroisonicotinonitrile and tetrahydro-2H-pyran-4-ol . The reaction is typically carried out in the presence of a base, which deprotonates the hydroxyl group of the tetrahydropyran-4-ol to form a more nucleophilic alkoxide.

Figure 1: General synthetic pathway for 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile.

Experimental Protocol (Representative)

The following is a representative, self-validating protocol based on established methodologies for similar SNAr reactions involving pyridines.

Materials:

-

2-Chloroisonicotinonitrile

-

Tetrahydro-2H-pyran-4-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Alkoxide Formation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of tetrahydro-2H-pyran-4-ol (1.1 equivalents) in anhydrous DMF is added dropwise. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes. The formation of the sodium alkoxide is evident by the cessation of hydrogen gas evolution. Causality: The strong base, NaH, is required to deprotonate the alcohol, forming the highly nucleophilic alkoxide necessary to attack the electron-deficient pyridine ring.

-

Nucleophilic Substitution: A solution of 2-chloroisonicotinonitrile (1.0 equivalent) in anhydrous DMF is added to the reaction mixture. The reaction is then heated to 80-100 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Causality: The electron-withdrawing nitrile group at the 4-position activates the 2-position of the pyridine ring towards nucleophilic attack. Heat is typically required to overcome the activation energy of the reaction.

-

Work-up and Extraction: After cooling to room temperature, the reaction mixture is carefully quenched by the slow addition of water. The aqueous mixture is then extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. Self-validation: The quenching step neutralizes any unreacted NaH. The aqueous workup and extraction serve to remove the DMF solvent and inorganic salts.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The residue is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile as a pure solid. Self-validation: Chromatographic purification is essential to remove any unreacted starting materials and byproducts, ensuring the high purity of the final compound.

Spectroscopic Characterization

The structural confirmation of 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is achieved through a combination of spectroscopic techniques. Below are the expected and representative data based on the analysis of similar structures.[4][5]

Table 2: Representative Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Pyridine Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). A doublet for the proton at C5, a singlet or narrow doublet for the proton at C3, and a doublet for the proton at C6. Tetrahydropyran Protons: A multiplet for the proton at C4' (the methine proton attached to the ether oxygen) in the downfield aliphatic region (δ ~4.8-5.2 ppm). Two sets of multiplets for the methylene protons at C2'/C6' and C3'/C5', likely in the ranges of δ 3.5-4.0 ppm and δ 1.8-2.2 ppm, respectively. |

| ¹³C NMR | Pyridine Carbons: Signals for the six pyridine carbons, with the carbon bearing the nitrile group (C4) and the carbon attached to the ether oxygen (C2) appearing at characteristic chemical shifts. The nitrile carbon (C≡N) will appear in the typical range of δ 115-120 ppm. Tetrahydropyran Carbons: A signal for the methine carbon (C4') attached to the ether oxygen at δ ~70-75 ppm. Signals for the methylene carbons (C2'/C6' and C3'/C5') will be observed in the aliphatic region. |

| Mass Spec. (MS) | Molecular Ion Peak (M⁺): A prominent molecular ion peak corresponding to the molecular weight of the compound (m/z = 204.23). Fragmentation Pattern: Characteristic fragmentation would involve the cleavage of the ether bond, leading to fragments corresponding to the isonicotinonitrile radical cation and the tetrahydropyranyl cation. Loss of the entire tetrahydropyranoxy group is also a likely fragmentation pathway.[6] |

| Infrared (IR) | Nitrile Stretch (C≡N): A sharp, characteristic absorption band around 2230 cm⁻¹. C-O-C Stretch: Strong absorption bands in the region of 1250-1050 cm⁻¹ corresponding to the ether linkages. Aromatic C-H Stretch: Peaks above 3000 cm⁻¹. |

Applications in Drug Discovery: A Versatile Building Block

2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile serves as a valuable intermediate in the synthesis of a variety of biologically active molecules, most notably in the development of kinase inhibitors. The strategic placement of the functional groups allows for diverse synthetic elaborations.

Role in the Synthesis of ALK5 Inhibitors

One of the prominent applications of this building block is in the synthesis of inhibitors of the TGF-β type I receptor kinase, also known as Activin receptor-Like Kinase 5 (ALK5).[3] Dysregulation of the ALK5 signaling pathway is implicated in a range of diseases, including cancer and fibrosis.

The isonicotinonitrile moiety can be a key pharmacophoric element that interacts with the hinge region of the kinase domain. The tetrahydropyran group, as previously discussed, is often incorporated to enhance the compound's pharmacokinetic properties.

Figure 2: Role as a key intermediate in the synthesis of drug candidates.

For instance, derivatives of 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile have been explored in the development of potent and selective ALK5 inhibitors for the treatment of cancer.[3]

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study specifically for derivatives of 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is not extensively published, general principles can be inferred from related classes of kinase inhibitors.

-

The Isonicotinonitrile Core: This unit often serves as a hinge-binding motif. Modifications to the pyridine ring or the nitrile group can significantly impact kinase inhibitory activity.

-

The Tetrahydropyran Moiety: As a key modulator of physicochemical properties, the THP group's position and stereochemistry can influence solubility, cell permeability, and metabolic stability. Its replacement with other cyclic ethers or alkyl groups can be a strategy to fine-tune these properties.

-

Further Derivatization: The true value of this building block lies in its potential for further functionalization. The pyridine ring can be further substituted to explore additional binding interactions within the target protein's active site.

Safety and Handling

As a cyanopyridine derivative, 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[7][8]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Do not ingest.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is a strategically designed molecule that combines the beneficial properties of the tetrahydropyran and isonicotinonitrile scaffolds. Its utility as a key building block in the synthesis of complex drug candidates, particularly kinase inhibitors, makes it a valuable tool for medicinal chemists. This guide has provided a foundational understanding of its synthesis, characterization, and applications, which should facilitate its effective use in the ongoing quest for novel and improved therapeutics.

References

-

ChemInform Abstract: A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines. (2010). ChemInform, 29(39), no-no. [Link]

- CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents. (n.d.).

-

Molero, D., Suárez, M., Martínez-Alvarez, R., Verdecia, Y., Martín, N., Seoane, C., & Ochoa, E. (2004). 1H and 13C spectral assignment of 2(1H)-pyridone derivatives. Magnetic Resonance in Chemistry, 42(8), 704–708. [Link]

-

Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. (2022). Bioorganic & Medicinal Chemistry Letters, 58, 128552. [Link]

- 2-Cyanopyridine Safety D

- EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents. (n.d.).

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved from [Link]

-

Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. (2009). ResearchGate. [Link]

-

Tetrahydropyran synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (n.d.). Retrieved from [Link]

-

Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (2011). Acta Pharmaceutica Sinica B, 1(3), 133-146. [Link]

-

Full 1H and 13C NMR Chemical Shift Assignment of 1-Pyrenyl Substituted Oligosilanes as a Tool To Differentiate between Intramolecular "Through Space" and "Through Bond" Ground State Interactions. (2001). ResearchGate. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176–2179. [Link]

- Safety D

-

Design, synthesis and biological evaluation of 2H-[4][9]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. (2018). RSC Advances, 8(15), 8035–8047. [Link]

- CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents. (n.d.).

-

Mass Spectrometry Part 4-Fragmentation in Ethers. (2023, January 25). YouTube. Retrieved from [Link]

-

A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion. (2021). Journal of the American Chemical Society, 143(33), 13225–13232. [Link]

- WO 2020/039025 A1. (n.d.). Googleapis.com.

-

Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. (n.d.). Retrieved from [Link]

- CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents. (n.d.).

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2022). Molecules, 27(19), 6537. [Link]

-

Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. (2018). ResearchGate. [Link]

-

Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2021). ACS Omega, 6(43), 28766–28777. [Link]

-

Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. Retrieved from [Link]

- US20050059833A1 - Process for producing pyran - Google Patents. (n.d.).

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

- CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one - Google Patents. (n.d.).

-

Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase. (2007). Bioorganic & Medicinal Chemistry Letters, 17(5), 1233–1237. [Link]

-

SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7. (2004). Molecular Pharmacology, 65(1), 21–28. [Link]722230/)

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1H and 13C spectral assignment of 2(1H)-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile, a heterocyclic compound of increasing interest in medicinal chemistry and drug development. The document details the molecule's fundamental physicochemical properties, with a primary focus on its molecular weight. A robust and industrially scalable synthesis protocol via the Williamson ether synthesis is presented, supported by a mechanistic rationale and detailed experimental steps. Furthermore, the guide explores the compound's significance as a structural motif in modern drug discovery, contextualizing its potential applications based on the established roles of the tetrahydropyran and cyanopyridine moieties in bioactive molecules. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this valuable chemical building block.

Physicochemical and Structural Properties

2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is a substituted pyridine derivative. The core structure consists of an isonicotinonitrile (pyridine-4-carbonitrile) ring functionalized at the 2-position with an ether linkage to a tetrahydropyran (THP) ring. The THP group is a widely used scaffold in medicinal chemistry, valued for its ability to improve aqueous solubility, metabolic stability, and cell permeability while providing a three-dimensional structural element.

The precise calculation of molecular weight is fundamental for all quantitative aspects of chemistry, from reaction stoichiometry to analytical characterization. The properties of the title compound are summarized below.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile | - |

| CAS Number | 869299-33-2 | [1][2] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [2] |

| Molecular Weight | 204.23 g/mol | [1] |

| Appearance | White to off-white solid (Predicted) | - |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | - |

Synthesis and Mechanistic Rationale

The most logical and efficient route for the synthesis of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is the Williamson ether synthesis . This classic SNAr (Nucleophilic Aromatic Substitution) reaction involves the displacement of a halide from an electron-deficient aromatic ring by an alkoxide nucleophile.

Causality of Experimental Design

The choice of reactants is critical. 2-Chloroisonicotinonitrile serves as the electrophilic partner. The chlorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent ring nitrogen and the distal nitrile group. Tetrahydro-2H-pyran-4-ol is the nucleophile precursor. To react, its hydroxyl group must be deprotonated by a strong base to form the corresponding alkoxide. Sodium hydride (NaH) is an ideal choice as it is a strong, non-nucleophilic base that generates the alkoxide irreversibly, driving the reaction forward, with hydrogen gas as the only byproduct. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is selected to solubilize the reactants and facilitate the SNAr mechanism.[3]

Proposed Synthetic Workflow

The logical flow of the synthesis, from reactant preparation to final product isolation, is outlined below.

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles.

-

Alkoxide Formation: To a solution of Tetrahydro-2H-pyran-4-ol (1.0 eq.) in anhydrous DMF, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Expertise Note: Adding NaH at 0°C controls the initial exothermic reaction and the rate of hydrogen gas evolution. Using a slight excess of NaH ensures complete deprotonation of the alcohol.

-

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases. This indicates the complete formation of the sodium alkoxide.

-

Nucleophilic Substitution: Add a solution of 2-Chloroisonicotinonitrile (1.1 eq.) in anhydrous DMF to the reaction mixture.

-

Trustworthiness Note: Using a slight excess of the less expensive starting material or the material that is easier to remove can help drive the reaction to completion.

-

-

Heating: Heat the reaction mixture to 80-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

-

Extraction: Dilute the mixture with additional water and extract the product with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile.

Analytical Characterization (Self-Validation)

To confirm the identity and purity of the synthesized product, a standard battery of analytical techniques would be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. The proton NMR should show characteristic signals for the pyridine and tetrahydropyran rings with appropriate integrations and coupling patterns.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a molecular ion peak [M+H]⁺ at m/z 205.23, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: A strong absorbance band around 2230 cm⁻¹ would confirm the presence of the nitrile (C≡N) functional group.

Applications in Research and Drug Development

While specific biological activity for 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is not yet widely published, its structural components are prevalent in many potent therapeutic agents. The tetrahydropyran ring is a key structural feature in numerous approved drugs and clinical candidates.[4] Its inclusion often enhances pharmacokinetic properties.

The logical relationship between the core structure and its potential applications is illustrated below.

Caption: Logical flow from structural motifs to potential applications.

The isonicotinonitrile fragment can serve as a versatile handle for further chemical modification or as a key binding element (e.g., hydrogen bond acceptor) in interactions with biological targets. For instance, related pyran-containing structures have been investigated as inhibitors of ALK5 receptors and c-Src/Abl kinases, highlighting the potential of this scaffold in oncology.[5]

Safety and Handling

While a specific Safety Data Sheet (SDS) for the title compound is not publicly available, the hazards can be inferred from its starting materials.

-

2-Chloroisonicotinonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[6][7]

-

Tetrahydro-2H-pyran-4-ol: May cause skin and respiratory irritation and poses a risk of serious eye damage.[8]

-

Sodium Hydride: Water-reactive, flammable solid. Reacts with water to produce flammable hydrogen gas.

Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

References

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81079, 2-Chloronicotinonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74956, Tetrahydro-4H-pyran-4-ol. Retrieved from [Link]

- Hennessy, E. J., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(26), 7814–7828.

-

Georganics. (n.d.). Tetrahydro-2H-pyran-4-ol. Retrieved from [Link]

- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10080379, 2-Methyl-tetrahydro-pyran-4-OL. Retrieved from [Link]

-

Chemistry Catalyst. (2023, November 14). Williamson Ether Synthesis - UCF CHM2210 Chapter13.2 [Video]. YouTube. Retrieved from [Link]

-

Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2800022, 2-Chloroisonicotinamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76258, 2-Chloronicotinic acid. Retrieved from [Link]

Sources

- 1. 2-(4-bromophenoxy)tetrahydro-2h-pyran | Sigma-Aldrich [sigmaaldrich.com]

- 2. keyorganics.net [keyorganics.net]

- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Tetrahydro-4H-pyran-4-ol | C5H10O2 | CID 74956 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile: Mechanism, Protocol, and Practical Insights

This document provides an in-depth technical exploration of the synthesis of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile, a valuable heterocyclic building block in contemporary drug discovery. The narrative moves beyond a simple recitation of steps to dissect the strategic choices underpinning the synthesis, grounded in established mechanistic principles. This guide is intended for researchers, medicinal chemists, and process development professionals who require a robust and reproducible methodology.

Strategic Analysis: Deconstructing the Target Molecule

The synthesis of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is most logically approached by forming the ether linkage between the pyridine and tetrahydropyran ring systems. A retrosynthetic analysis reveals a clear and efficient pathway.

Retrosynthetic Pathway

The key disconnection is the C-O bond of the ether. This disconnection points to a nucleophilic attack from the oxygen of tetrahydro-2H-pyran-4-ol onto an electrophilic pyridine ring. The most common and effective strategy for this transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction.

Caption: Retrosynthetic analysis of the target molecule.

This strategy leverages the inherent electrophilicity of a halogenated pyridine ring, which is further enhanced by the presence of an electron-withdrawing group. The readily available starting materials, 2-chloroisonicotinonitrile and tetrahydro-2H-pyran-4-ol, make this an industrially viable and scalable approach.

Mechanistic Underpinnings: The SNAr Reaction

The core of this synthesis is the Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), SNAr reactions on aromatic rings proceed via a distinct addition-elimination mechanism.[1]

Key Requirements for a Successful SNAr Reaction:

-

An Activated Aromatic Ring: The ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs). In our target, the nitrile (-CN) group at the C4 position (para to the substitution site) serves this role perfectly.[2]

-

A Good Leaving Group: A group that can depart with its electron pair, typically a halide (F, Cl, Br, I). Chlorine is a common and effective choice.[3]

-

A Strong Nucleophile: The attacking species must be sufficiently electron-rich. An alcohol, like tetrahydro-2H-pyran-4-ol, is a weak nucleophile. Therefore, it must first be deprotonated by a strong base to form the much more potent alkoxide nucleophile.[3]

The Addition-Elimination Mechanism

The reaction proceeds in two main steps:

-

Nucleophilic Addition: The alkoxide, generated in situ from tetrahydro-2H-pyran-4-ol, attacks the carbon atom bearing the chlorine leaving group. This is the rate-determining step. The attack breaks the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[2] The negative charge of this complex is delocalized onto the electron-withdrawing nitrile group, which is crucial for stabilizing this high-energy intermediate.[1]

-

Elimination: The aromaticity of the ring is restored as the leaving group (chloride ion) is expelled, yielding the final ether product.

Caption: The SNAr Addition-Elimination mechanism pathway.

Reagent Selection and Process Parameters: A Field-Proven Approach

The choice of reagents and conditions is critical for maximizing yield and purity while ensuring a safe and reproducible process. This protocol is designed as a self-validating system where each component has a clear, justifiable role.

| Component | Compound/Parameter | Function & Rationale |

| Electrophile | 2-Chloroisonicotinonitrile | The pyridine substrate activated for SNAr by the para-nitrile group. The chlorine at the 2-position is the leaving group. |

| Nucleophile Precursor | Tetrahydro-2H-pyran-4-ol | The source of the alkoxy group. It is a stable, commercially available secondary alcohol. |

| Base | Sodium Hydride (NaH), 60% dispersion in mineral oil | A strong, non-nucleophilic base used to deprotonate the alcohol, forming the potent sodium tetrahydropyran-4-olate nucleophile in situ.[4] Its insolubility requires careful handling and stirring. |

| Solvent | Anhydrous Dimethylformamide (DMF) | A polar aprotic solvent. It effectively dissolves the reactants and stabilizes the charged Meisenheimer complex, accelerating the reaction rate. Its high boiling point allows for heating if necessary. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents NaH from reacting with atmospheric moisture and oxygen, and protects the anionic intermediates from protonation by water. |

| Temperature | 0 °C to Room Temperature | The initial deprotonation is performed at 0 °C to control the exothermic reaction of NaH. The subsequent substitution is typically run at room temperature, but may require gentle heating to proceed at a reasonable rate. |

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis on a laboratory scale.

Workflow Overview

Caption: Experimental workflow for the synthesis.

Step-by-Step Methodology

Materials & Reagents:

-

Tetrahydro-2H-pyran-4-ol (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.2 eq)

-

2-Chloroisonicotinonitrile (1.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Deionized Water

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., a nitrogen balloon), add tetrahydro-2H-pyran-4-ol (1.0 eq).

-

Solvation: Add anhydrous DMF (approx. 5-10 mL per mmol of alcohol) to dissolve the alcohol.

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Alkoxide Formation: Allow the resulting slurry to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium alkoxide.

-

Nucleophilic Aromatic Substitution: In a separate vial, dissolve 2-chloroisonicotinonitrile (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the stirred alkoxide mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting 2-chloroisonicotinonitrile is consumed (typically 4-12 hours). If the reaction is sluggish, it may be gently heated to 40-50 °C.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of deionized water to destroy any excess NaH.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash them sequentially with water and then brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile as a pure solid or oil.

Product Characterization and Validation

Confirmation of the product structure and purity is essential. The following are expected characterization data:

-

¹H NMR: The spectrum should show characteristic peaks for both the pyridine and tetrahydropyran moieties. Expect to see the pyridine protons in the aromatic region (typically δ 7.0-8.5 ppm) and the aliphatic protons of the tetrahydropyran ring (typically δ 1.5-4.0 ppm), including a distinct multiplet for the C4-proton adjacent to the ether oxygen.

-

¹³C NMR: Will confirm the number of unique carbon environments, including the quaternary carbon of the nitrile group (δ ~115-120 ppm) and the carbons of the pyridine and tetrahydropyran rings.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the product. For C₁₁H₁₂N₂O₂, the expected exact mass is 204.090.

-

Purity Analysis (HPLC): High-Performance Liquid Chromatography can be used to determine the purity of the final product.

By following this comprehensive guide, researchers can confidently and efficiently synthesize 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile, leveraging a deep understanding of the underlying chemical principles to ensure a successful outcome.

References

-

Provides general background on the formation of tetrahydropyran structures, relevant to one of the starting materials.

-

Explains the fundamental principles of forming an ether from an alkoxide and an electrophile, analogous to the reaction in this guide.

-

A detailed overview of the SNAr mechanism, crucial for understanding the core transformation.

-

Discusses the conditions and electronic requirements for SNAr, including the role of electron-withdrawing groups.

-

A video tutorial explaining the addition-elimination and benzyne mechanisms for nucleophilic aromatic substitution.

-

A video tutorial that provides a detailed explanation of the SNAr mechanism, including the role of activating groups and the formation of the Meisenheimer complex.

-

Provides a summary of different SNAr mechanisms and reaction types.

-

A video tutorial explaining the deprotonation of an alcohol and subsequent SN2 attack, relevant to the formation of the alkoxide nucleophile.

Sources

The Synthetic Chemist's Guide to Isonicotinonitrile Derivatives: From Core Principles to Advanced Applications

Foreword: The Enduring Relevance of the Pyridine Nucleus

The pyridine scaffold is a cornerstone of medicinal chemistry and materials science. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it a privileged motif in a vast array of functional molecules. Among the diverse family of pyridine derivatives, isonicotinonitrile (4-cyanopyridine) and its analogues hold a place of particular importance. The nitrile group, a versatile functional handle, can be transformed into a wide range of other functionalities and its strong electron-withdrawing nature significantly influences the reactivity of the pyridine ring. This guide provides an in-depth exploration of the primary synthetic routes to isonicotinonitrile derivatives, aimed at researchers, scientists, and drug development professionals. It moves beyond a mere recitation of protocols to delve into the mechanistic underpinnings and practical considerations that inform the selection and execution of these synthetic strategies.

Strategic Approaches to the Isonicotinonitrile Core

The synthesis of the isonicotinonitrile framework can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and safety considerations.

Ammoxidation of 4-Picoline: The Industrial Powerhouse

The gas-phase ammoxidation of 4-methylpyridine (γ-picoline) is the most economically significant method for the large-scale production of isonicotinonitrile.[1] This process involves the catalytic reaction of 4-picoline with ammonia and oxygen (typically from air) at high temperatures.

Causality and Mechanistic Insights: The reaction proceeds over a heterogeneous catalyst, most commonly based on vanadium and molybdenum oxides (e.g., V₂O₅/MoO₃) on a solid support like alumina or titania.[2] The mechanism is complex but is understood to involve the activation of the methyl C-H bonds on the catalyst surface, followed by oxidative dehydrogenation and reaction with ammonia to form the nitrile. The catalyst's role is to facilitate the multi-electron oxidation process while minimizing over-oxidation to carbon oxides.

-

Caption: Simplified workflow for the ammoxidation of 4-picoline. */ Experimental Protocol (Laboratory Scale Adaptation):

While primarily an industrial process, the principles can be adapted for a laboratory setting using a tube furnace.

-

Catalyst Preparation: A V₂O₅-MoO₃ catalyst on an Al₂O₃ support is prepared via impregnation methods.

-

Reactor Setup: The catalyst is packed into a quartz tube reactor, which is then placed inside a tube furnace. Gas lines for ammonia, air, and a carrier gas (e.g., N₂) are connected, along with a syringe pump to introduce the 4-picoline.

-

Reaction Conditions: A gaseous mixture of 4-picoline, ammonia, and air is passed over the heated catalyst bed.[3] Typical laboratory conditions would involve temperatures in the range of 300-450°C.[1] The molar ratios of the reactants are critical to optimize yield and prevent the formation of explosive mixtures.[4]

-

Product Collection: The product stream is passed through a series of cold traps to condense the isonicotinonitrile and any unreacted starting material.

-

Purification: The collected crude product is then purified by distillation or crystallization.

Table 1: Ammoxidation Process Parameters

| Parameter | Typical Range/Value | Significance |

| Temperature | 300 - 500 °C | Balances reaction rate and catalyst stability/selectivity.[2] |

| Catalyst | V₂O₅/MoO₃ on support | Essential for activating the methyl group and facilitating oxidation.[2] |

| Picoline:NH₃:Air Ratio | Varies, non-flammable | Crucial for safety and maximizing nitrile formation over side products.[4] |

| Contact Time | 1-5 seconds | Affects conversion and selectivity.[3] |

| Yield | >95% (Industrial) | Highly efficient for large-scale production.[2] |

Nucleophilic Cyanation of 4-Halopyridines: A Classic Laboratory Approach

A cornerstone of laboratory synthesis is the nucleophilic aromatic substitution (SNAr) of a leaving group on the pyridine ring with a cyanide salt. 4-chloropyridine is a common and reactive starting material for this transformation.

Causality and Mechanistic Insights: The electron-withdrawing nature of the ring nitrogen and the nitrile group (once formed) activates the 4-position of the pyridine ring towards nucleophilic attack. The reaction proceeds through a Meisenheimer-like intermediate. The choice of solvent is critical; polar aprotic solvents like DMSO or DMF are ideal as they solvate the cation of the cyanide salt, leaving a "naked" and highly nucleophilic cyanide anion.[5]

-

Caption: SₙAr mechanism for the cyanation of 4-chloropyridine. */ Experimental Protocol (Cyanation with KCN in DMSO):

-

Safety First: All operations involving potassium cyanide must be conducted in a certified chemical fume hood. Wear appropriate PPE, including double gloves. Keep acidic materials away from the reaction area to prevent the formation of highly toxic HCN gas.

-

Reaction Setup: To a solution of 4-chloropyridine hydrochloride in DMSO, add potassium cyanide. The use of the hydrochloride salt is common, and the reaction is typically run at elevated temperatures.

-

Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS until the starting material is consumed.

-

Work-up: The reaction mixture is cooled and poured into water, followed by extraction with an organic solvent like ethyl acetate. The organic layers are washed with brine, dried, and concentrated.

-

Purification: The crude isonicotinonitrile is purified by column chromatography or distillation.

Modern Variations: Due to the high toxicity of simple cyanide salts, methods using less toxic cyanide sources have been developed. Palladium-catalyzed cyanation using potassium ferrocyanide (K₄[Fe(CN)₆]) is a notable example, offering a safer alternative with good yields.[1]

Dehydration of Isonicotinamide: A Functional Group Transformation

This method starts from isonicotinamide, which can be prepared by the hydrolysis of isonicotinonitrile or from isonicotinic acid. The amide is then dehydrated to the corresponding nitrile.

Causality and Mechanistic Insights: The dehydration is achieved using strong dehydrating agents such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃). The mechanism involves the activation of the amide carbonyl oxygen by the dehydrating agent, converting it into a good leaving group. Subsequent elimination, often facilitated by a base like pyridine, leads to the formation of the nitrile triple bond.[6]

-

Caption: Mechanism of amide dehydration using POCl₃. */ Experimental Protocol (Dehydration with P₂O₅):

-

Reaction Setup: In a round-bottom flask, powdered isonicotinamide and phosphorus pentoxide are thoroughly mixed.[7] The flask is equipped for distillation.

-

Heating: The mixture is heated, causing the isonicotinonitrile to form and distill from the reaction mixture.

-

Purification: The distilled product can be further purified by redistillation or crystallization.

Table 2: Comparison of Key Synthetic Routes to Isonicotinonitrile

| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Ammoxidation | 4-Picoline | NH₃, O₂, V₂O₅ catalyst | >95% | Highly economical for large scale, high yield. | Requires specialized high-temperature/pressure equipment. |

| Nucleophilic Cyanation | 4-Chloropyridine | KCN, DMSO | 70-90% | Good yields, reliable laboratory method. | Use of highly toxic cyanide salts. |

| Dehydration | Isonicotinamide | P₂O₅ or POCl₃ | 60-85% | Utilizes a readily available starting material. | Requires stoichiometric amounts of corrosive dehydrating agents. |

| Reissert-Henze | 4-Substituted Pyridine N-Oxide | KCN, Acylating Agent | 60-70% | Good for introducing cyano group at the 2-position.[8] | Requires preparation of the N-oxide precursor. |

Advanced Synthesis of Substituted Isonicotinonitrile Derivatives

For applications in drug discovery, the synthesis of substituted isonicotinonitrile derivatives is of paramount importance. Multicomponent reactions (MCRs) have emerged as a powerful strategy for the rapid and efficient construction of molecular complexity.

Multicomponent Synthesis of 2-Amino-3-cyanopyridine Scaffolds

A common and highly valuable scaffold is the 2-amino-3-cyanopyridine core, which can be further functionalized. These are often synthesized via a one-pot, four-component reaction.

Causality and Mechanistic Insights: A typical MCR for this scaffold involves an aldehyde, malononitrile, an active methylene compound (like a ketone), and ammonium acetate.[9] The reaction proceeds through a cascade of reactions including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization to form the highly substituted pyridine ring. The efficiency of MCRs lies in their ability to form multiple bonds in a single operation without the need to isolate intermediates.[4]

-

Caption: Logical flow of a four-component reaction for cyanopyridine synthesis. */ Experimental Protocol (General Procedure for 2-Amino-3-cyanopyridine Synthesis):

-

Reaction Setup: In a suitable solvent such as ethanol or n-butanol, the aldehyde, malononitrile, ketone, and ammonium acetate are combined.[6]

-

Heating: The reaction mixture is heated to reflux and monitored by TLC.

-

Work-up: Upon completion, the reaction is cooled, and the precipitated product is collected by filtration.

-

Purification: The crude product is often pure enough for subsequent steps, but can be further purified by recrystallization.

The modularity of this approach allows for the generation of large libraries of diverse isonicotinonitrile derivatives by simply varying the three input components, making it an invaluable tool in medicinal chemistry.

Safety and Handling of Cyanide Reagents

The use of cyanide salts (e.g., KCN, NaCN) necessitates strict adherence to safety protocols due to their high acute toxicity.

-

Engineering Controls: All manipulations of solid cyanide salts and reactions involving them must be performed in a certified chemical fume hood to prevent inhalation of dust or any evolved hydrogen cyanide (HCN) gas.[4]

-

Personal Protective Equipment (PPE): A lab coat, splash goggles, and nitrile gloves are mandatory. Consider double-gloving for added protection.

-

Incompatible Materials: Cyanides must be stored and handled away from acids. Accidental contact will lead to the rapid evolution of lethal HCN gas.

-

Waste Disposal: All cyanide-containing waste, including contaminated labware and PPE, must be segregated and disposed of as hazardous waste. Aqueous cyanide waste should be treated with a basic solution (e.g., sodium hydroxide) to maintain a pH > 10 to prevent HCN formation.[2]

Conclusion and Future Outlook

The synthesis of isonicotinonitrile and its derivatives is a mature field with a rich history, yet it continues to evolve. While traditional methods like ammoxidation and nucleophilic substitution remain relevant, there is a clear trend towards the development of safer and more efficient protocols. The rise of palladium-catalyzed cyanations using less toxic cyanide sources and the increasing adoption of multicomponent reactions for the rapid generation of molecular diversity are testaments to this progress. For researchers and drug development professionals, a thorough understanding of these diverse synthetic strategies, their underlying mechanisms, and their practical limitations is essential for the successful design and execution of synthetic campaigns targeting novel therapeutics and functional materials.

References

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. [Link]

-

Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. MDPI. [Link]

-

The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. ResearchGate. [Link]

- Process for producing 2-amino-nicotinonitrile intermediates.

-

One-pot multicomponent reactions of isatins: Green synthesis of cyclopentatriazine derivatives by employing Ag/Fe3O4/SiO2@MWCNTs. ResearchGate. [Link]

-

Recent Developments in the Isonitrile-Based Multicomponent Synthesis of Heterocycles. ResearchGate. [Link]

-

The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Koreascience. [Link]

-

A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate. [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. National Institutes of Health. [Link]

- Process for the production of cyanopyridines.

-

Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. National Institutes of Health. [Link]

-

Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]

-

Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. [Link]

- Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.

-

Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia.pub. [Link]

- Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.

-

Efficient Synthesis of Unsymmetrical 7,7′-Biindolizines. MDPI. [Link]

-

Cyanation - Proven DMSO Reactions. Gaylord Chemical. [Link]

-

Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. MDPI. [Link]

-

Synthesis of isonicotinamide derivatives viaone pot three-component Cycloaddition Reaction. ResearchGate. [Link]

-

Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. MDPI. [Link]

Sources

- 1. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. US4001255A - Process for the production of cyanopyridines - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. gchemglobal.com [gchemglobal.com]

- 6. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 9. researchgate.net [researchgate.net]

Etherification of tetrahydropyran-4-ol

An In-Depth Technical Guide to the Etherification of Tetrahydropyran-4-ol

Abstract

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules and approved pharmaceuticals to modulate physicochemical properties such as solubility and metabolic stability.[1] Tetrahydropyran-4-ol serves as a critical and versatile building block for introducing this motif. The etherification of its C4 hydroxyl group is a fundamental transformation, enabling the synthesis of a diverse array of analogs for structure-activity relationship (SAR) studies. This guide provides an in-depth analysis of the core methodologies for the etherification of tetrahydropyran-4-ol, designed for researchers, chemists, and professionals in drug development. We will explore the mechanistic underpinnings, practical considerations, and field-proven protocols for the Williamson ether synthesis, acid-catalyzed etherification, and the Mitsunobu reaction.

Introduction: The Strategic Importance of Tetrahydropyran-4-ol Ethers

Tetrahydropyran-4-ol is a cyclic secondary alcohol whose structural rigidity and hydrogen bond accepting capability make it an attractive design element in drug discovery.[2] The conversion of its hydroxyl group into an ether linkage (C-O-R) is a key step in molecular diversification. This modification allows for the precise tuning of properties such as:

-

Lipophilicity: The nature of the appended 'R' group can significantly alter the molecule's logP, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Conformational Control: The ether substituent can introduce steric bulk or specific interactions that lock the molecule into a biologically active conformation.

-

Metabolic Blocking: Etherification can block a potential site of metabolic oxidation, thereby increasing the compound's half-life.

Selecting the appropriate synthetic strategy for this etherification is paramount and depends on factors such as the nature of the desired alkyl group, the presence of other functional groups, and the required stereochemical outcome. This guide delves into the three most robust and widely employed methods for this transformation.

The Williamson Ether Synthesis: A Foundational Approach

The Williamson ether synthesis is a cornerstone of organic synthesis, proceeding via an SN2 mechanism.[3][4] It involves the reaction of an alkoxide with a primary alkyl halide or sulfonate.[5] For a secondary alcohol like tetrahydropyran-4-ol, this two-step, one-pot process is highly effective.

Mechanistic Rationale

The reaction proceeds in two distinct stages:

-

Deprotonation: The alcohol is treated with a strong, non-nucleophilic base to quantitatively generate the corresponding tetrahydropyran-4-alkoxide. This step is critical as it creates a potent nucleophile. The choice of a strong base like sodium hydride (NaH) ensures that the deprotonation equilibrium lies far to the right.

-

Nucleophilic Substitution (SN2): The newly formed alkoxide attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl bromide or iodide), displacing the leaving group in a single, concerted step.

Causality Behind Experimental Choices

-

Base Selection: Sodium hydride (NaH) is a superior choice over bases like NaOH or NaOMe. As an insoluble, strong base, it deprotonates the alcohol irreversibly, producing non-nucleophilic H₂ gas which simply evolves from the reaction, driving the reaction to completion.[5]

-

Solvent: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are ideal. They effectively solvate the sodium cation of the alkoxide without interfering with the nucleophilicity of the oxygen anion.

-

Alkylating Agent: The SN2 mechanism is highly sensitive to steric hindrance.[3] Therefore, this method works best with methyl and primary alkyl halides. Secondary halides will result in a mixture of substitution and E2 elimination products, while tertiary halides will almost exclusively yield the alkene via elimination.[3][5]

Field-Proven Experimental Protocol

Objective: To synthesize 4-benzyloxytetrahydropyran.

Materials:

| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| Tetrahydropyran-4-ol | 102.13 | 10.0 | 1.0 |

| Sodium Hydride (60% in oil) | 24.00 | 12.0 | 1.2 |

| Benzyl Bromide | 171.04 | 11.0 | 1.1 |

| Anhydrous THF | - | 50 mL | - |

Procedure:

-

Inert Atmosphere: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (0.48 g, 12.0 mmol, 1.2 eq) as a 60% dispersion in mineral oil.

-

Solvent Addition: Wash the NaH dispersion with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes carefully via cannula. Add anhydrous THF (30 mL).

-

Alcohol Addition: Cool the suspension to 0 °C in an ice bath. Dissolve tetrahydropyran-4-ol (1.02 g, 10.0 mmol) in anhydrous THF (20 mL) and add it dropwise to the stirred NaH suspension over 15 minutes. Rationale: Slow addition controls the evolution of hydrogen gas.

-

Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Cessation of gas evolution indicates complete formation of the alkoxide.

-

Alkylating Agent Addition: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.31 mL, 11.0 mmol, 1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL) to consume any unreacted NaH.

-

Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes) to yield the pure 4-benzyloxytetrahydropyran.

Acid-Catalyzed Etherification

Direct acid-catalyzed dehydration of two alcohol molecules is a classical method for forming symmetrical ethers.[6] While less common for unsymmetrical ethers due to the formation of product mixtures, it can be effective if one alcohol is used in large excess or if a more reactive alcohol (e.g., a benzylic alcohol) is reacted with a less reactive one.

Mechanistic Rationale

The mechanism for secondary alcohols can involve elements of both SN1 and SN2 pathways.

-

Protonation: A catalytic amount of strong acid protonates the more basic alcohol's hydroxyl group, converting it into a good leaving group (H₂O).[6]

-

Nucleophilic Attack: The second alcohol molecule can then act as a nucleophile, attacking the protonated alcohol. This can occur via an SN2-like displacement or, if a stable secondary carbocation can form, via an SN1 pathway.

-

Deprotonation: The resulting protonated ether is deprotonated to regenerate the acid catalyst and yield the final ether product.

A significant competing pathway is E1 elimination, where the protonated alcohol loses water to form a carbocation, which then loses a proton to form an alkene. This is often favored at higher temperatures.

// Nodes THP_OH [label="THP-OH"]; H_plus [label="H⁺", fontcolor="#EA4335"]; Protonated_Alcohol [label="THP-OH₂⁺"]; Alcohol_2 [label="R-OH"]; Protonated_Ether [label="THP-O(H⁺)-R"]; Ether_Product [label="THP-O-R"]; H2O [label="H₂O"];

// Invisible nodes for layout p1 [shape=point, width=0]; p2 [shape=point, width=0]; p3 [shape=point, width=0];

// Edges THP_OH -> p1 [label="+ H⁺", fontcolor="#EA4335"]; p1 -> Protonated_Alcohol [label="Fast\nEquilibrium", arrowhead=none]; Protonated_Alcohol -> p1;

Protonated_Alcohol -> p2 [label="- H₂O", fontcolor="#4285F4"]; p2 -> H2O [arrowhead=none]; p2 -> Alcohol_2 [label="+ R-OH", dir=back];

Alcohol_2 -> p3 [arrowhead=none]; p3 -> Protonated_Ether [label="Nucleophilic\nAttack"];

Protonated_Ether -> Ether_Product [label="- H⁺", fontcolor="#EA4335"]; Ether_Product -> H_plus_regen [label="", style=invis]; H_plus_regen [label="H⁺ (catalyst regenerated)", shape=plaintext, fontcolor="#EA4335"];

// Rank constraints {rank=same; THP_OH; H_plus;} {rank=same; Alcohol_2;} {rank=same; Ether_Product; H_plus_regen;} } Caption: Acid-catalyzed etherification mechanism.

Modern Catalysts and Considerations

While traditional Brønsted acids like H₂SO₄ can be used, they often lead to charring and elimination byproducts. Modern Lewis acid catalysts, such as iron(III) triflate, offer a milder and more selective alternative for the direct etherification of alcohols.[7][8] These catalysts can activate the alcohol towards nucleophilic attack without requiring harshly acidic conditions.

Key Considerations:

-

Selectivity: To form an unsymmetrical ether with tetrahydropyran-4-ol, the other alcohol should either be much more reactive (e.g., benzylic) or used as the solvent to drive the reaction statistically.

-

Water Removal: The reaction produces water, which can hydrolyze the product back to the starting materials. Using a Dean-Stark apparatus or molecular sieves can be beneficial to drive the equilibrium toward the product.

The Mitsunobu Reaction: A Mild and Stereoinvertive Method

The Mitsunobu reaction is a powerful tool for forming ethers under exceptionally mild, neutral conditions. It is particularly valuable for sensitive substrates and for achieving a complete inversion of stereochemistry at a chiral center.[9][10]

Mechanistic Rationale

The reaction is a redox process involving triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

-

Betaine Formation: PPh₃, a nucleophile, attacks the electrophilic nitrogen of DEAD, forming a betaine intermediate.

-

Proton Transfer: The acidic N-H of the betaine is protonated by the nucleophile (in this case, the second alcohol, R-OH), forming an alcohol-azodicarboxylate salt pair.

-

Oxyphosphonium Salt Formation: The tetrahydropyran-4-ol attacks the activated phosphonium ylide, displacing the reduced azodicarboxylate and forming a key alkoxyphosphonium salt intermediate. This step effectively converts the hydroxyl group into an excellent leaving group (⁻OPPh₃).

-

SN2 Displacement: The conjugate base of the acidic nucleophile (the R-O⁻ alkoxide) performs a backside SN2 attack on the carbon bearing the oxyphosphonium group, displacing triphenylphosphine oxide (TPPO) and forming the ether with complete inversion of configuration.

// Reagents PPh3 [label="PPh₃", fillcolor="#FBBC05", fontcolor="#202124"]; DEAD [label="DEAD", fillcolor="#FBBC05", fontcolor="#202124"]; THP_OH [label="THP-OH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; R_OH [label="R-OH\n(Nucleophile)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Intermediates Betaine [label="[PPh₃⁺-N⁻-N=C(O)OEt]₂", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxyphosphonium [label="[THP-O-PPh₃]⁺", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Products Ether [label="THP-O-R", fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,bold", penwidth=2, color="#4285F4"]; TPPO [label="TPPO", shape=ellipse, style=dashed]; Reduced_DEAD [label="Reduced DEAD", shape=ellipse, style=dashed];

// Edges PPh3 -> Betaine [label="+ DEAD"]; Betaine -> Oxyphosphonium [label="+ THP-OH\n- Reduced DEAD"]; R_OH -> Betaine [label="Protonates"]; Oxyphosphonium -> Ether [label="+ R-O⁻ (from R-OH)\nSN2 Attack"]; Ether -> TPPO [style=dashed, arrowhead=none, label="Byproducts"]; Ether -> Reduced_DEAD [style=dashed, arrowhead=none]; } Caption: Simplified cycle of the Mitsunobu reaction.

Field-Proven Experimental Protocol

Objective: To synthesize 4-phenoxytetrahydropyran.

Materials:

| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| Tetrahydropyran-4-ol | 102.13 | 5.0 | 1.0 |

| Triphenylphosphine (PPh₃) | 262.29 | 7.5 | 1.5 |

| Phenol | 94.11 | 7.5 | 1.5 |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 7.5 | 1.5 |

| Anhydrous THF | - | 50 mL | - |

Procedure:

-

Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add tetrahydropyran-4-ol (0.51 g, 5.0 mmol), phenol (0.71 g, 7.5 mmol), and triphenylphosphine (1.97 g, 7.5 mmol).

-

Dissolution: Dissolve the solids in anhydrous THF (50 mL) and cool the solution to 0 °C with an ice bath. Rationale: The reaction is exothermic, and initial cooling helps control the reaction rate and minimize side reactions.

-

DIAD Addition: Add DIAD (1.48 mL, 7.5 mmol) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not rise significantly. A color change (often to a milky white or pale yellow suspension) is typically observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Purification: The primary challenge in Mitsunobu reactions is the removal of the stoichiometric byproducts, triphenylphosphine oxide (TPPO) and the reduced diisopropyl hydrazinedicarboxylate.

-

Initial Purification: Add a minimal amount of cold diethyl ether to the residue and triturate. The byproducts often precipitate and can be removed by filtration.

-

Chromatography: The filtrate should be concentrated and purified by flash column chromatography on silica gel to isolate the target ether.

-

Comparative Analysis and Troubleshooting

| Feature | Williamson Synthesis | Acid-Catalyzed Etherification | Mitsunobu Reaction |

| Mechanism | SN2 | SN1 / SN2 | Redox / SN2 |

| Conditions | Basic (strong base required) | Acidic (catalytic acid) | Neutral, mild |

| Stereochemistry | Inversion at electrophile | Racemization or retention | Complete Inversion at alcohol center |

| Substrate Scope | Best with Me, 1° halides. 2°/3° halides lead to elimination. | Works with 1°, 2°, 3° alcohols. Can be non-selective. | Broad scope for 1°/2° alcohols. Tolerates many functional groups. |

| Key Byproducts | Salt (e.g., NaBr) | Water, Alkenes (from elimination) | Triphenylphosphine oxide (TPPO), reduced azodicarboxylate |

| Advantages | Robust, scalable, common reagents. | Atom economical, simple reagents. | Mild conditions, stereochemical control, high functional group tolerance. |